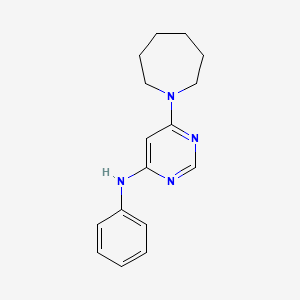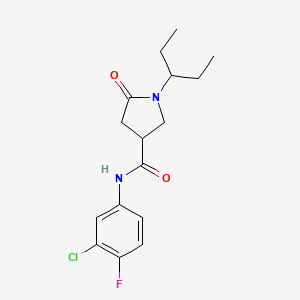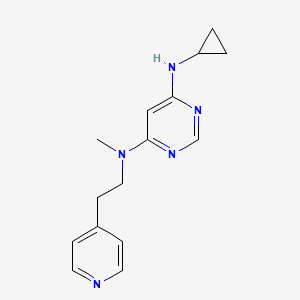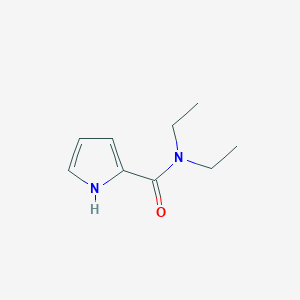
6-(azepan-1-yl)-N-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(azepan-1-yl)-N-phenylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 6-(azepan-1-yl)-N-phenylpyrimidin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the inflammatory and cancer pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are enzymes that play a role in inflammation and cancer.
Biochemical and physiological effects:
6-(azepan-1-yl)-N-phenylpyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been reported to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(azepan-1-yl)-N-phenylpyrimidin-4-amine in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of specific enzymes, and its antimicrobial properties. However, there are also limitations to using this compound in lab experiments. These limitations include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling.
Direcciones Futuras
There are several future directions for research on 6-(azepan-1-yl)-N-phenylpyrimidin-4-amine. These include further studies on its mechanism of action, its potential use in the treatment of inflammatory diseases and cancer, and its potential use as an antimicrobial agent. Additionally, there is a need for studies on the toxicity and safety of this compound, as well as studies on its pharmacokinetics and pharmacodynamics. Overall, the potential therapeutic applications of 6-(azepan-1-yl)-N-phenylpyrimidin-4-amine make it an interesting compound for further research.
Métodos De Síntesis
The synthesis of 6-(azepan-1-yl)-N-phenylpyrimidin-4-amine involves the reaction of 4-aminopyrimidine and 1-azepanamine in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. This method has been reported in the literature and has been used in various research studies.
Aplicaciones Científicas De Investigación
6-(azepan-1-yl)-N-phenylpyrimidin-4-amine has been studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested on various cell lines, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
6-(azepan-1-yl)-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-2-7-11-20(10-6-1)16-12-15(17-13-18-16)19-14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSWCGNWGAZUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6642925.png)
![1-benzyl-5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyrazole-4-carboxamide](/img/structure/B6642931.png)
![3-methyl-6-(4-methylphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6642941.png)
![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6642943.png)
![N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642950.png)

![2-[Methyl-[[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methyl]amino]-1-morpholin-4-ylethanone](/img/structure/B6642972.png)
![[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone](/img/structure/B6642979.png)




![4-N-[(2-chlorophenyl)methyl]-6-N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643019.png)
![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)